1-(4-Trifluoromethylbenzyl)guanidine
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Overview
Description
1-(4-Trifluoromethylbenzyl)guanidine is a chemical compound with the molecular formula C9H10F3N3 and a molecular weight of 217.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a guanidine group
Preparation Methods
The synthesis of 1-(4-Trifluoromethylbenzyl)guanidine can be achieved through several methods:
Classical Methods: Traditional synthetic routes involve the reaction of benzylamines with guanidine derivatives.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal-catalyzed reactions for the synthesis of guanidines.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide efficient access to diverse guanidines, including this compound.
Chemical Reactions Analysis
1-(4-Trifluoromethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are not extensively documented.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Trifluoromethylbenzyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylbenzyl)guanidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Trifluoromethylbenzyl)guanidine can be compared with other similar compounds:
1-(4-Trifluoromethylphenyl)piperazine: This compound also contains a trifluoromethyl group and exhibits similar biological activities.
1-(4-Chlorophenyl)piperazine: Another related compound with a different substituent on the benzyl ring, showing distinct chemical and biological properties.
1-(4-Methoxybenzyl)piperazine: This compound has a methoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H10F3N3 |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15) |
InChI Key |
XMMKZZRJMIIBED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C(F)(F)F |
Origin of Product |
United States |
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